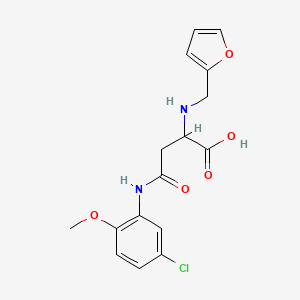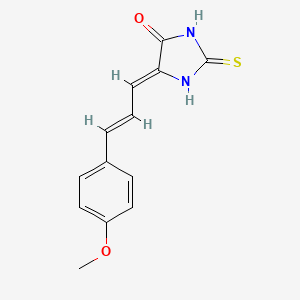![molecular formula C14H13N3O3 B11613745 N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11613745.png)
N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide is an organic compound with a complex structure that includes a pyridine ring and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide typically involves the reaction of 2-methoxybenzoic acid with pyridine-3-carboximidamide. The reaction is carried out under controlled conditions, often using a coupling reagent to facilitate the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- N’-{[(2-hydroxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide
- N’-{[(2-chlorophenyl)carbonyl]oxy}pyridine-3-carboximidamide
- N’-{[(2-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide
Uniqueness
N’-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H13N3O3 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-methoxybenzoate |
InChI |
InChI=1S/C14H13N3O3/c1-19-12-7-3-2-6-11(12)14(18)20-17-13(15)10-5-4-8-16-9-10/h2-9H,1H3,(H2,15,17) |
Clave InChI |
JYUOFOXUBPLQCY-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=CC=C1C(=O)O/N=C(/C2=CN=CC=C2)\N |
SMILES canónico |
COC1=CC=CC=C1C(=O)ON=C(C2=CN=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,7-dicyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613662.png)
![N-(4-methyl-5-{[2-(phenylsulfonyl)hydrazinyl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11613667.png)
![6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613675.png)

![ethyl 4-methyl-2-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11613693.png)
![ethyl 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B11613701.png)
![ethyl 2-{(4E)-4-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11613707.png)
![methyl (5E)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11613712.png)

![3-[(4-ethoxy-3-methylphenyl)(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B11613729.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11613738.png)
![(3E)-6-chloro-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11613746.png)
![(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,5-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11613754.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11613756.png)
